Product packaging for 5-(Propylthio)-1,3,4-thiadiazole-2-thiol(Cat. No.:CAS No. 19921-88-1)

5-(Propylthio)-1,3,4-thiadiazole-2-thiol

Cat. No.: B026087
CAS No.: 19921-88-1
M. Wt: 192.3 g/mol
InChI Key: FYFAZHVKVXJZAI-UHFFFAOYSA-N
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Description

5-(Propylthio)-1,3,4-thiadiazole-2-thiol, registered under CAS Number 19921-88-1, is a high-purity heterocyclic organic compound of significant interest in chemical research and development. It is characterized as a white solid with a molecular formula of C5H8N2S3 and a molecular weight of 192.33 g/mol . Key physical properties include a melting point of 145-147°C . The 1,3,4-thiadiazole core structure is a privileged scaffold in medicinal and agricultural chemistry, known for yielding derivatives with diverse biological activities. Researchers value this specific compound as a key synthetic intermediate for constructing more complex molecules, leveraging the reactivity of both the thiol and propylthio functional groups for further chemical modifications . It is offered with a typical purity of 99%, ensuring consistency and reliability for experimental work . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2S3 B026087 5-(Propylthio)-1,3,4-thiadiazole-2-thiol CAS No. 19921-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S3/c1-2-3-9-5-7-6-4(8)10-5/h2-3H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFAZHVKVXJZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365431
Record name 5-(Propylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
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URL https://comptox.epa.gov/dashboard/DTXSID70365431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19921-88-1
Record name 19921-88-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Propylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

In Vitro and Mechanistic Biological Investigations of 5 Propylthio 1,3,4 Thiadiazole 2 Thiol and Analogues

Enzyme Inhibition Studies and Putative Molecular Targets

Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have been investigated for their potential to inhibit key enzymes involved in diabetes mellitus, specifically aldose reductase (AR) and α-glucosidase. nih.gov Aldose reductase is a critical enzyme in the polyol pathway; its overactivation during hyperglycemia is linked to diabetic complications. mdpi.com α-Glucosidase is a carbohydrate hydrolase that breaks down complex carbohydrates into monosaccharides, and its inhibition can temper postprandial hyperglycemia. nih.govnih.gov

A study developing novel 1,3,4-thiadiazole derivatives found that all synthesized compounds in the series demonstrated more potent aldose reductase inhibition than the reference inhibitor, epalrestat. nih.gov The inhibitory concentrations (IC₅₀) for this series ranged from 20.16 ± 1.07 nM to 175.40 ± 6.97 nM, and the inhibition constants (Kᵢ) were between 15.39 ± 1.61 nM and 176.50 ± 10.69 nM. nih.gov In comparison, the reference drug epalrestat showed an IC₅₀ of 265.00 ± 2.26 nM and a Kᵢ of 837.70 ± 53.87 nM. nih.gov

The same series of compounds was also evaluated for α-glucosidase inhibition, showing IC₅₀ values in the micromolar range, from 3.20 ± 0.05 µM to 39.40 ± 0.80 µM. nih.gov In other research, different series of 1,3,4-thiadiazole derivatives also exhibited significant α-glucosidase inhibitory activity. One series of Schiff base derivatives showed excellent inhibition, with IC₅₀ values ranging from 1.10 ± 0.10 µM to 18.10 ± 0.20 µM, which was more potent than the standard acarbose (IC₅₀ of 11.50 ± 0.30 µM). nih.govresearchgate.net Another study on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones found potent α-glucosidase inhibition, with one compound showing an IC₅₀ value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM). nih.govresearchgate.net

Table 1: Aldose Reductase and α-Glucosidase Inhibition by 1,3,4-Thiadiazole Analogues
Compound SeriesEnzyme TargetInhibition Range (IC₅₀ / Kᵢ)Reference CompoundReference Value (IC₅₀ / Kᵢ)
Novel 1,3,4-thiadiazole derivativesAldose ReductaseIC₅₀: 20.16–175.40 nM Kᵢ: 15.39–176.50 nMEpalrestatIC₅₀: 265.00 nM Kᵢ: 837.70 nM
Novel 1,3,4-thiadiazole derivativesα-GlucosidaseIC₅₀: 3.20–39.40 µM--
Schiff base derivativesα-GlucosidaseIC₅₀: 1.10–18.10 µMAcarboseIC₅₀: 11.50 µM
3-Aminopyridin-2(1H)-one derivativesα-GlucosidaseIC₅₀: 3.66 mM (most potent)AcarboseIC₅₀: 13.88 mM

The 1,3,4-thiadiazole scaffold is a known feature of carbonic anhydrase inhibitors (CAIs) like acetazolamide and methazolamide. nuph.edu.ua Research has explored various analogues for their inhibitory activity against different human (h) carbonic anhydrase (CA) isozymes.

A series of heterocyclic mercaptans including 1,3,4-thiadiazole derivatives was tested against the cytosolic isozymes hCA I and hCA II, and the tumor-associated isozyme hCA IX. nih.govresearchgate.net The thiadiazoles were generally more active than triazole analogues against all three isozymes. nih.govresearchgate.net The inhibition constants (Kᵢ) for these thiols were in the following ranges:

Against hCA I: 97 nM to 548 µM nih.govresearchgate.net

Against hCA II: 7.9 µM to 618 µM nih.govresearchgate.net

Against hCA IX: 9.3 µM to 772 µM nih.govresearchgate.net

Notably, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and its N-acetylated derivative were among the best inhibitors in this series, although they were significantly less effective than sulfonamide-based inhibitors like acetazolamide. nih.govresearchgate.net An exception was 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol, which was identified as the first highly selective inhibitor for hCA I, with a Kᵢ of 97 nM. nih.govresearchgate.net This compound was 105 times less effective against hCA II and 3,154 times less effective against hCA IX, suggesting that the thiol moiety is a promising zinc-binding group for designing hCA I-selective inhibitors. nih.govresearchgate.net

Another study focused on 2-substituted-1,3,4-thiadiazole-5-sulfamides and their effects on mitochondrial isozymes hCA VA and hCA VB, alongside cytosolic hCA I and II and membrane-associated hCA IV. nih.gov These compounds were weak inhibitors of hCA I, II, and IV but acted as potent, low-nanomolar inhibitors of the mitochondrial isozymes. nih.gov The Kᵢ values were in the range of 4.2–32 nM for hCA VA and 1.3–74 nM for hCA VB. nih.gov

Table 2: Carbonic Anhydrase Isozyme Inhibition by 1,3,4-Thiadiazole Analogues
Compound SeriesIsozyme TargetInhibition Range (Kᵢ)
1,3,4-Thiadiazole-thiolshCA I97 nM – 548 µM
hCA II7.9 µM – 618 µM
hCA IX9.3 µM – 772 µM
2-Substituted-1,3,4-thiadiazole-5-sulfamideshCA I102 nM – 7.42 µM
hCA II0.54 µM – 7.42 µM
hCA IV4.32 µM – 10.05 µM
hCA VA4.2 nM – 32 nM
hCA VB1.3 nM – 74 nM

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) group. nih.gov Comprehensive structure-activity relationship studies have led to the development of potent and selective thiadiazole-based JNK inhibitors. nih.gov These compounds function as substrate-competitive inhibitors that bind to the JNK docking site rather than the ATP-binding pocket. nih.gov Medicinal chemistry and structure-based optimization efforts have produced thiadiazole inhibitors with promising in vivo activity in preclinical models of insulin insensitivity. nih.gov

The 1,3,4-thiadiazole nucleus is a component of compounds designed to target other enzyme systems relevant to cancer therapy. One such target is Cyclin-Dependent Kinase 2 (CDK2), a protein kinase that plays a significant role in regulating the eukaryotic cell division cycle and is often overexpressed in cancer cells. vensel.org A series of compounds containing the 2-amino-1,3,4-thiadiazole (B1665364) scaffold was designed and evaluated for CDK2 inhibitory potential. vensel.org The most potent compound in the series was shown to inhibit CDK2 with an IC₅₀ of 0.005 µM. vensel.org

Cellular and Molecular Activity Profiling in Preclinical Research Models

The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in the development of anticancer agents. mdpi.com Derivatives have demonstrated antiproliferative activity against a wide range of human cancer cell lines through various mechanisms.

One study synthesized a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative and investigated its effects on the human colorectal cancer cell line HCT-116. researchgate.net The compound significantly inhibited cell proliferation, with IC₅₀ values of 8.04 ± 0.94 µmol L⁻¹ after 48 hours and 5.52 ± 0.42 µmol L⁻¹ after 72 hours. researchgate.net The mechanism of action was linked to the suppression of the MEK/ERK signaling pathway. researchgate.net

Another series of 5-aryl-1,3,4-thiadiazole derivatives was tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. mdpi.com These compounds displayed a broad range of activity, with IC₅₀ values from 2.34 to 91.00 µg/mL against MCF-7 cells and 3.13 to 44.87 µg/mL against HepG2 cells. mdpi.com Several compounds showed stronger cytotoxicity than the reference drug 5-Fluorouracil. mdpi.com

In a separate investigation, a derivative, N-(5-methyl- nuph.edu.uanih.govresearchgate.netthiadiazol-2-yl)-propionamide, showed inhibitory action against HepG2, leukemia (HL-60), and MCF-7 cell lines, with IC₅₀ values ranging from 9.4 to 97.6 µg/mL. dmed.org.ua The HepG2 cells were the most sensitive to this compound, exhibiting an IC₅₀ of 9.4 µg/mL. dmed.org.ua

Furthermore, research on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives identified a compound with promising activity against both HepG-2 and human lung cancer (A-549) cell lines, with IC₅₀ values of 4.37 ± 0.7 µM and 8.03 ± 0.5 µM, respectively. nih.gov The high potency of the 1,3,4-thiadiazole scaffold is highlighted by a study where replacing it with a 1,3,4-oxadiazole isoster led to a drastic drop in antiproliferative activity. nih.gov

Table 3: Antiproliferative Activity of 1,3,4-Thiadiazole Analogues in Cancer Cell Lines
Compound Series/NameCell LineCancer TypeReported IC₅₀
4-(1,3,4-Thiadiazole-2-ylthio)pyrimidine derivativeHCT-116Colorectal5.52 ± 0.42 µmol L⁻¹ (72h)
5-Aryl-1,3,4-thiadiazole derivativesMCF-7Breast2.34–91.00 µg/mL
HepG2Liver3.13–44.87 µg/mL
N-(5-methyl- nuph.edu.uanih.govresearchgate.netthiadiazol-2-yl)-propionamideHepG2Liver9.4 µg/mL
HL-60Leukemia9.4–97.6 µg/mL range
MCF-7Breast9.4–97.6 µg/mL range
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativeHepG-2Liver4.37 ± 0.7 µM
A-549Lung8.03 ± 0.5 µM
Pyridine derivatives with 1,3,4-thiadiazoleHCT-116Colon2.03–37.56 μM

Research into Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal Activity)

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogenic microorganisms.

In vitro studies have demonstrated the efficacy of 5-(propylthio)-1,3,4-thiadiazole-2-thiol and its analogues in inhibiting the growth of a range of bacteria and fungi. The antimicrobial activity is often quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

A study on a newly synthesized thiadiazolic compound, 2-(propylthio)-5H- ijpsjournal.comnih.govnih.gov-thiadiazole[2,3-b]-quinazoline-5-one, demonstrated its effect against Gram-negative bacteria through the permeabilization of the bacterial cell wall and against Gram-positive bacteria through the inhibition of efflux pumps. This suggests that these compounds can disrupt essential cellular processes in bacteria, leading to their demise.

Research has explored the antimicrobial spectrum of 1,3,4-thiadiazole derivatives, revealing that their activity can range from broad-spectrum to more specific against certain microbial strains. For example, some derivatives have shown potent activity against Gram-positive bacteria, while others are more effective against Gram-negative bacteria.

The following table summarizes the antimicrobial activity of selected 1,3,4-thiadiazole analogues against various microbial strains, as indicated by their Minimum Inhibitory Concentration (MIC) values.

Investigation of Anti-inflammatory Pathways and Mediators

The anti-inflammatory properties of 1,3,4-thiadiazole derivatives have been investigated, with studies pointing towards their ability to modulate key inflammatory pathways and mediators. A significant mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins. nih.govjpp.krakow.pl

Furthermore, some thiadiazole-thiazolidinone hybrids have been identified as dual inhibitors of both COX-2 and 15-lipoxygenase (15-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes. nih.gov The inhibition of both these pathways can lead to a more potent anti-inflammatory effect.

Other research has shown that novel 2-aminoacyl-1,3,4-thiadiazole derivatives can strongly inhibit the biosynthesis of prostaglandin E2 (PGE2) and also interfere with leukotriene biosynthesis. nih.gov The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. mdpi.comnih.govselleckchem.com The thiol group present in this compound could potentially interact with and suppress the NF-κB pathway, a mechanism that has been observed with other thiol-containing compounds. nih.gov

Research into Antioxidant Mechanisms and Radical Scavenging Capabilities

Many 1,3,4-thiadiazole derivatives, particularly those containing a thiol group, have demonstrated significant antioxidant and radical scavenging properties. These compounds can neutralize harmful free radicals, which are implicated in various pathological conditions, including inflammation and cancer.

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov Studies on novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles and 5-substituted-1,3,4-thiadiazole-2-thiols have identified compounds with high antioxidant activities in these assays. nih.govbepls.com

The following table presents the radical scavenging activity of some 1,3,4-thiadiazole-2-thiol analogues.

Application of Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of this compound and its analogues has been a subject of significant interest, with radical scavenging assays being a primary method for in vitro evaluation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly employed to assess the capacity of these compounds to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.netnih.gov

In a study investigating a series of 5-substituted-1,3,4-thiadiazole-2-thiols, various analogues were synthesized and evaluated for their antioxidant activities. researchgate.net The core structure, the 1,3,4-thiadiazole ring, particularly when substituted with a thiol group at the 2-position, is considered a key pharmacophore for antioxidant activity. researchgate.net Modifications at the 5-position of the thiadiazole scaffold have been shown to influence the radical scavenging potency. researchgate.net For instance, certain structural modifications have led to the identification of compounds with very high antioxidant activities in both DPPH and ABTS assays, suggesting their potential as lead compounds for the development of novel antioxidant agents. researchgate.net

Another study on 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles, which are structurally related to the compound of interest, also demonstrated notable antioxidant activity in the DPPH free radical scavenging method. nih.govresearchgate.net This highlights the contribution of the substituted 1,3,4-thiadiazole-2-thiol core to the antioxidant properties of this class of compounds.

The general mechanism of the DPPH assay involves the reduction of the stable DPPH radical, which is characterized by a deep violet color, to the non-radical form, DPPH-H, upon accepting a hydrogen atom from the antioxidant compound. mdpi.com This results in a color change that can be measured spectrophotometrically. Similarly, the ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color. nih.gov The efficacy of the compounds in these assays is often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 1: Radical Scavenging Activity of Selected 1,3,4-Thiadiazole Analogues

Compound Analogue Assay Antioxidant Activity Reference
5-Substituted-1,3,4-thiadiazole-2-thiols DPPH, ABTS High antioxidant activities for specific analogues (3b, 3d, 3h) researchgate.net
5-Amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles DPPH Noticeable antioxidant activity nih.govresearchgate.net
Modulation of Intracellular Oxidative Stress Markers

The thiol group (-SH) present in this compound and its analogues plays a crucial role in the modulation of intracellular oxidative stress. Thiols are highly susceptible to oxidation by reactive oxygen species (ROS), and this reactivity allows them to act as a primary defense against oxidative damage. nih.gov The oxidation of thiols can lead to the formation of various products, including sulfenic acids, which are often intermediates that can be further oxidized or form disulfides. nih.gov

Intracellularly, the balance between reduced and oxidized thiols is tightly regulated. During periods of oxidative stress, where there is an overproduction of ROS, this balance can be disrupted, leading to indiscriminate oxidation of protein thiols and depletion of crucial antioxidants like glutathione. nih.gov This can result in significant cellular injury and dysfunction. nih.gov Compounds like this compound, by virtue of their thiol group, can potentially participate in redox cycling and help maintain the intracellular thiol pool, thereby protecting cells from oxidative damage.

The products of lipid peroxidation, which are formed as a consequence of ROS-mediated damage to lipids, are highly reactive electrophiles that can readily react with intracellular thiols. nih.gov The enzymatic and non-enzymatic detoxification of these lipid peroxidation products often requires the use of thiols as reducing equivalents, leading to their depletion. nih.gov By acting as scavengers of ROS and potentially regenerating other antioxidants, 1,3,4-thiadiazole-2-thiol derivatives can help mitigate the downstream consequences of oxidative stress, including lipid peroxidation and the depletion of intracellular antioxidant defenses.

Research into Anticonvulsant Mechanisms of Action

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents. frontiersin.orgnih.govnih.gov Research into the mechanisms of action of 1,3,4-thiadiazole derivatives suggests multiple pathways through which they exert their anticonvulsant effects. A primary proposed mechanism involves the modulation of GABAergic neurotransmission. frontiersin.orgnih.gov By enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, these compounds can reduce neuronal excitability and prevent the rapid and excessive firing of neurons that characterizes seizures. frontiersin.orgnih.gov This is thought to occur through interaction with the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. nih.gov

Another significant mechanism of action for some 1,3,4-thiadiazole analogues is the blockade of voltage-gated ion channels, particularly sodium channels. frontiersin.org By blocking these channels, the compounds can inhibit the generation and propagation of action potentials, thereby limiting seizure spread.

Structure-activity relationship (SAR) studies have provided insights into the features that contribute to the anticonvulsant activity of these compounds. For instance, the lipophilicity of the molecule has been shown to be an important factor, with more lipophilic compounds often exhibiting better activity. frontiersin.orgnih.gov The nature and position of substituents on the 1,3,4-thiadiazole ring and any attached side chains can significantly influence the potency and mechanism of action. frontiersin.orgnih.gov For example, the presence of electron-withdrawing groups has been associated with good anticonvulsant potency. frontiersin.orgnih.gov

Table 2: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Analogues

Compound Analogue Anticonvulsant Activity/Mechanism Reference
5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol 80% protection in PTZ model; acts via GABA and voltage-gated ion channels frontiersin.orgnih.gov
1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) urea Highly potent in MES test frontiersin.org
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide 1.8 times more effective than valproic acid in isoniazid-induced seizures nih.gov
2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide Significant protection against pentylenetetrazole induced convulsions sphinxsai.com

Research into Antitubercular Mechanisms

The 1,3,4-thiadiazole nucleus is a key structural motif in a number of compounds with promising antitubercular activity. nih.govcbijournal.commdpi.com The mechanism of action for these compounds against Mycobacterium tuberculosis is an active area of research. One of the proposed mechanisms involves the inhibition of essential mycobacterial enzymes.

For instance, some 1,3,4-thiadiazole derivatives have been investigated for their ability to inhibit enzymes involved in the fatty acid synthesis (FAS-II) pathway of M. tuberculosis. The β-ketoacyl-acyl carrier protein synthase I (KasA) is a crucial enzyme in this pathway and has been identified as a potential target. mdpi.com Computational studies, including docking and molecular dynamics simulations, have suggested that certain triazole thiol derivatives, which are structurally related to 1,3,4-thiadiazoles, can bind to the active site of KasA and inhibit its function. mdpi.com This inhibition is thought to occur through interactions with key catalytic residues and by blocking the access of substrates to the active site. mdpi.com

Another potential target for 1,3,4-thiadiazole-based antitubercular agents is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids. mdpi.com Inhibition of DHFR would disrupt DNA synthesis and lead to bacterial cell death. The presence of a toxophoric moiety within the substituted 1,3,4-thiadiazole structure is believed to be important for its antitubercular activity. cbijournal.com

Table 3: Antitubercular Activity of Selected 1,3,4-Thiadiazole Analogues

Compound Analogue Target/Mechanism Activity Reference
n-propyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetate Not specified MIC = 0.39 µg/ml against M. tuberculosis H37Rv nih.gov
Propyl 3-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-ylthio]propionate Not specified MIC = 1.56 µg/ml against M. tuberculosis H37Rv researchgate.net
2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole Not specified 69% inhibition against M. tuberculosis H37Rv at 6.25 μg/mL cbijournal.com

Neuroprotective Research Implications at the Molecular and Cellular Levels

Emerging research indicates that 1,3,4-thiadiazole derivatives possess neuroprotective properties, suggesting their potential therapeutic application in neurodegenerative diseases and chemotherapy-induced neurotoxicity. nih.gov Studies on analogues such as 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT) have demonstrated protective effects in various in vitro models of neuronal damage. nih.gov

At the molecular and cellular levels, the neuroprotective actions of these compounds are multifaceted. One key aspect is their ability to protect neurons from excitotoxicity, a pathological process caused by excessive stimulation by neurotransmitters like glutamate. nih.gov In neuronal cultures exposed to high levels of glutamate, 4BrABT has been shown to enhance cell viability. nih.gov This suggests that the compound may interfere with the downstream signaling pathways activated by glutamate receptor overstimulation, which can lead to an influx of calcium, mitochondrial dysfunction, and ultimately, cell death.

Furthermore, these compounds have demonstrated protective effects against trophic stress, which occurs when neurons are deprived of essential growth factors. nih.gov In serum deprivation models, 4BrABT was found to be protective, indicating that it may act as a trophic agent, potentially by activating pro-survival signaling pathways within the neurons. nih.gov

In addition to protecting neurons, 1,3,4-thiadiazole derivatives have also shown protective effects on glial cells, including astrocytes and oligodendrocytes. nih.gov For instance, 4BrABT was able to prevent apoptosis in astrocytes and oligodendrocytes treated with the chemotherapeutic agent cisplatin. nih.gov This is significant as glial cells play a critical role in supporting neuronal function, and their damage can contribute to neurodegeneration. The ability of these compounds to protect multiple cell types in the central nervous system highlights their potential as broad-spectrum neuroprotective agents.

Structure Activity Relationship Sar Studies of 5 Propylthio 1,3,4 Thiadiazole 2 Thiol and Its Analogues

Impact of Structural Modifications at the 2-Position on Biological Activity

The substituent at the 2-position of the 1,3,4-thiadiazole (B1197879) ring plays a pivotal role in defining the biological activity and selectivity of these compounds. The 2-amino-1,3,4-thiadiazole (B1665364) moiety, in particular, has been identified as a promising scaffold for developing antimicrobial and anticancer agents. nih.govnih.gov The efficacy of these derivatives is significantly influenced by the nature of the substituent attached to this amino group. nih.gov

Research has shown that introducing aromatic rings at the 2-position, often via an amino linker, can enhance anticancer effects. nih.gov The specific chemical nature and position of substituents on this aromatic ring are critical for modulating the potency and selectivity against different cancer cell lines. nih.govresearchgate.net For instance, the introduction of another adamantyl moiety on C-5 of a 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole was found to increase its antifungal activity. nih.gov

Furthermore, the incorporation of complex heterocyclic systems at the 2-position has yielded potent bioactive compounds. A notable example involves a series of 5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives, where the compound bearing a 3,5-dimethylpiperazinyl moiety at the 2-position was the most potent. researchgate.net Similarly, the synthesis of 3-Chloro-1-[5-(5-chloro-2-phenyl-benzimidazole-1-ylmethyl)- eurekaselect.comindexcopernicus.comjournalcsij.comthiadiazole-2-yl]-azetidin-2-one derivatives resulted in compounds with significant antibacterial properties. researchgate.net The inherent reactivity of the 2-position, which is activated for nucleophilic substitution, allows for diverse modifications, leading to a wide spectrum of biological activities including diuretic effects when substituted with amine groups. mdpi.com

The following table summarizes the impact of various substituents at the 2-position on the biological activity of 1,3,4-thiadiazole derivatives.

2-Position Substituent/ModificationResulting Biological ActivityReference
Amino GroupFoundation for antimicrobial and anticancer agents. nih.govnih.gov
Arylamino GroupCritical for selectivity in anticancer activity. researchgate.net
3,5-Dimethylpiperazinyl MoietyPotent activity in a nitroimidazole-thiadiazole series. researchgate.net
Azetidin-2-one MoietyRemarkable antibacterial properties. researchgate.net
Amine GroupsPotent diuretic activity observed. mdpi.com

Influence of the Alkylthio Moiety (e.g., Propylthio) at the 5-Position on Biological Activity

The substituent at the 5-position of the 1,3,4-thiadiazole ring, particularly the alkylthio group, is a key determinant of biological potency and profile. SAR studies have demonstrated that both the structure of the alkyl chain and the oxidation state of the sulfur linker (sulfide, sulfinyl, or sulfonyl) can dramatically influence antibacterial activity. researchgate.net

In a series of 5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles evaluated against Helicobacter pylori, the 2-ethylsulfinyl derivative was identified as the most potent compound, surpassing the standard drug metronidazole. researchgate.net This highlights that oxidation of the sulfur atom in the alkylthio chain can be a favorable modification. This observation is corroborated by research on anti-Hepatitis B Virus (HBV) agents, where the replacement of a sulfide (B99878) group with a sulfinyl group, along with a methyl group at the 5-position, led to an increase in the inhibition of HBV DNA. mdpi.com

The nature of the group at the 5-position also dictates activity in other therapeutic areas. For instance, derivatives with a methyl group at the C-5 position showed significantly higher diuretic activity compared to those with an amino group at the same position. mdpi.com In the context of anticancer activity, the introduction of an aromatic ring at the 5-position is generally seen as a strategy to enhance efficacy. nih.gov However, steric factors are also important; while smaller moieties like nitrothiazole at the 5-position of a dithiol scaffold were promising, larger groups such as benzyl (B1604629) were less successful. nih.gov The synthesis of various 5-(S-alkyl) derivatives confirms that this position is a common site for modification to generate diverse biological activities. nih.gov

The table below outlines the influence of different substituents at the 5-position on the biological activity of 1,3,4-thiadiazole derivatives.

5-Position Substituent/ModificationResulting Biological ActivityReference
Ethylsulfinyl GroupPotent activity against Helicobacter pylori. researchgate.net
Methyl Group (vs. Amino Group)Higher diuretic activity. mdpi.com
Methyl Group with Sulfinyl LinkerIncreased inhibition of Hepatitis B Virus (HBV) DNA. mdpi.com
Aromatic RingGeneral enhancement of anticancer effects. nih.gov
Small Moieties (e.g., Nitrothiazole)Promising inhibitory activity. nih.gov

Conformational Analysis and Elucidation of Bioactive Conformations

Understanding the three-dimensional structure and conformational preferences of 1,3,4-thiadiazole derivatives is crucial for elucidating their mechanism of action. The 1,3,4-thiadiazole ring is a mesoionic system, meaning it possesses discrete regions of positive and negative charge, which allows these compounds to effectively cross cellular membranes and interact with biological targets. nih.govnih.gov This inherent property is fundamental to their bioavailability and activity.

Computational methods, such as quantum chemical calculations and molecular docking, are instrumental in determining the bioactive conformations of these molecules. nih.govnih.govresearchgate.net For example, quantum chemical calculations have been performed on 5-amino-1,3,4-thiadiazole-2-thiol (B144363) to understand its electronic structure and molecular conformation. nih.govresearchgate.net Such studies provide insights into how the molecule orients itself to interact with its biological target.

Molecular docking studies have been used to investigate the binding modes of 1,3,4-thiadiazole derivatives with specific enzymes. In one study, derivatives were docked into the active site of 14-α-sterol demethylase to explore their potential as antifungal agents that inhibit ergosterol (B1671047) biosynthesis. nih.gov These simulations help to identify the key interactions, such as hydrogen bonds and hydrophobic forces, between the ligand and the protein, thereby revealing the likely bioactive conformation responsible for the observed inhibitory activity. The ability of the thiadiazole scaffold to bind to various targets is attributed to its capacity for a broad range of intermolecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiadiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For 1,3,4-thiadiazole derivatives, QSAR studies have been successfully applied to guide the design of new and more potent therapeutic agents. eurekaselect.com

A three-dimensional QSAR (3D-QSAR) study was conducted on a series of 1,3,4-thiadiazole derivatives to design novel anticonvulsants. eurekaselect.com Such models provide a quantitative measure of the influence of steric and electrostatic fields of the molecules on their activity. By analyzing the resulting contour maps, researchers can identify regions where modifications to the molecular structure are likely to increase or decrease biological potency. This approach allows for a more rational design of analogues with improved activity.

In addition to 3D-QSAR, other in silico methods are frequently employed. Theoretical predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are often calculated to assess the drug-likeness of newly synthesized compounds. nih.gov These predictions, combined with QSAR models, provide a comprehensive profile of the potential of a thiadiazole derivative as a drug candidate, helping to prioritize which compounds should be synthesized and tested in vitro and in vivo.

Computational Chemistry and Molecular Modeling Applications in Thiadiazole Research

Molecular Docking Studies for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding and predicting the interaction between a ligand, such as a thiadiazole derivative, and its biological target, typically a protein or enzyme.

Molecular docking simulations are instrumental in predicting the binding affinity, often expressed as a docking score or binding energy, between a ligand and a target protein. A lower binding energy generally indicates a more stable and potent interaction. For the broader class of 1,3,4-thiadiazole (B1197879) derivatives, docking studies have been successfully used to predict their binding affinities with various protein targets, including enzymes implicated in cancer and infectious diseases. biointerfaceresearch.comnih.gov

For instance, in studies involving other 1,3,4-thiadiazole derivatives, docking scores have been effectively used to rank potential drug candidates. While specific docking studies for 5-(Propylthio)-1,3,4-thiadiazole-2-thiol are not extensively documented in publicly available literature, the methodology would involve docking this compound into the active site of a relevant target protein. The resulting binding affinity would provide a quantitative measure of its potential efficacy.

Interaction hotspots are specific amino acid residues within the protein's active site that play a critical role in ligand binding. Molecular docking can identify these hotspots by detailing the various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies on similar thiadiazole compounds have revealed key interactions with specific residues like GLU, SER, and GLY in the active sites of protein kinases. The analysis of these interactions is vital for understanding the molecular basis of the ligand's activity and for guiding further structural modifications to enhance potency.

Table 1: Representative Binding Affinities of Thiadiazole Derivatives with Various Protein Targets (Illustrative Examples)

Thiadiazole DerivativeTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues
Compound 7 (a 1,3,4-thiadiazole derivative)SARS-CoV-2 Mpro6LU7-11.4-
Compound 7 (a 1,3,4-thiadiazole derivative)SARS-CoV-2 PLpro--9.4-
Compound 7 (a 1,3,4-thiadiazole derivative)SARS-CoV-2 RdRp--8.2-
AK05 (a thiadiazole derivative)HsaA Monooxygenase--9.4-
AK13 (a thiadiazole derivative)HsaA Monooxygenase--9.0-
TOH62 (a 1,3,4-thiadiazole derivative)Estrogen Receptor3ERT-9.36ARG 394
TF62 (a 1,3,4-thiadiazole derivative)Estrogen Receptor3ERT-8.85ASP 351, GLU 353, GLY 521

Note: This table presents illustrative data from studies on various 1,3,4-thiadiazole derivatives to demonstrate the application of molecular docking. Specific data for this compound is not available in the cited sources.

Beyond predicting binding affinity, molecular docking provides a visual and structural understanding of how a ligand fits into the active site of a protein. This "binding mode" or "binding pose" is crucial for structure-activity relationship (SAR) studies. For this compound, understanding its putative binding mode would involve analyzing the 3D orientation of the molecule within the target's binding pocket.

This analysis would reveal which parts of the molecule are essential for binding. For example, the thiol group might act as a hydrogen bond donor or acceptor, the propylthio chain could engage in hydrophobic interactions, and the thiadiazole ring itself may form pi-stacking or other interactions with aromatic residues of the protein. By elucidating these binding modes, researchers can rationally design new derivatives with improved affinity and selectivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the context of thiadiazole research, DFT calculations provide valuable information about the molecule's electronic properties, which are directly related to its reactivity and biological activity.

DFT can be used to calculate a range of molecular properties for this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Furthermore, DFT calculations can be employed to analyze vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. These theoretical analyses provide a deeper understanding of the intrinsic properties of the thiadiazole scaffold and how substitutions, such as the propylthio group, influence its electronic character and reactivity. rsc.orgdergipark.org.tr

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Methodologies

The pharmacokinetic properties of a drug candidate, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success as a therapeutic agent. In silico ADME prediction models are computational tools that estimate these properties based on the chemical structure of a molecule, allowing for early-stage screening and filtering of compounds with poor pharmacokinetic profiles.

For this compound, various ADME parameters can be predicted using established computational models. These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), solubility, and polar surface area. For instance, Lipinski's "rule of five" is a widely used guideline to assess the drug-likeness of a compound based on these properties.

Studies on various 1,3,4-thiadiazole derivatives have demonstrated that these compounds often exhibit favorable ADME profiles, suggesting good potential for oral bioavailability. biointerfaceresearch.comnih.govrjptonline.org In silico predictions for this compound would provide insights into its likely gastrointestinal absorption, ability to cross the blood-brain barrier, metabolic stability, and potential for toxicity. This information is invaluable for prioritizing compounds for further experimental testing.

Table 2: Predicted ADME Properties for Representative Thiadiazole Derivatives (Illustrative Examples)

Compound ClassPropertyPredicted Value/RangeSignificance
Substituted 1,3,4-ThiadiazolesHuman Intestinal Absorption91-98%High potential for oral absorption
Substituted 1,3,4-ThiadiazolesCaco-2 Permeability0.53-0.70Good intestinal permeability
Substituted 1,3,4-ThiadiazolesMolecular Weight256-445 g/mol Compliance with Lipinski's rule
Substituted 1,3,4-ThiadiazoleslogP< 5Optimal lipophilicity for drug-likeness
Substituted 1,3,4-ThiadiazolesToxicityNo predicted carcinogenicityFavorable safety profile

Note: This table provides examples of predicted ADME properties for various thiadiazole derivatives from the literature to illustrate the utility of these computational methods. Specific data for this compound is not available in the cited sources.

Cheminformatics and Virtual Screening Approaches for Novel Thiadiazole Scaffold Discovery

Cheminformatics involves the use of computational and informational techniques to solve problems in the field of chemistry. In drug discovery, cheminformatics plays a crucial role in managing, analyzing, and modeling large datasets of chemical information. Virtual screening is a key cheminformatics approach that involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Cheminformatics and virtual screening can be powerfully combined to explore the chemical space around the thiadiazole core to discover novel derivatives with desired biological activities.

For the discovery of new compounds based on the this compound scaffold, a virtual screening campaign could be initiated. This would involve creating a virtual library of related compounds by systematically modifying the propylthio group or other positions on the thiadiazole ring. This library would then be computationally screened against a specific protein target using molecular docking. The top-scoring compounds would then be prioritized for synthesis and experimental validation. This approach significantly reduces the time and cost associated with traditional high-throughput screening. nih.govresearchgate.netmdpi.com

Future Research Directions and Emerging Paradigms in Thiadiazole Chemistry

Design and Synthesis of Novel Hybrid Thiadiazole-Containing Compounds

A significant trend in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to develop new molecular entities with potentially enhanced or synergistic biological activities. acs.org This approach is being actively applied to the thiadiazole scaffold, leading to the synthesis of novel hybrid compounds with promising therapeutic applications. mdpi.comnih.govnih.gov

Researchers are exploring various synthetic strategies to create these hybrid molecules. For instance, new pyrazine-thiadiazole hybrids have been synthesized and characterized, showing potential as antimicrobial agents. nih.gov Another area of interest is the synthesis of thiadiazole-thiazolidinone hybrids, which have demonstrated anti-inflammatory properties by dually inhibiting COX-2 and 15-LOX enzymes. nih.gov The synthesis of 1,3,4-thiadiazole-1,2,3-triazole hybrids has also been reported, with in silico studies suggesting their potential as antiviral agents against the main protease of SARS-CoV-2. biointerfaceresearch.com

The design of these hybrid compounds often involves a rational approach, merging known bioactive moieties to target specific biological pathways. For example, the combination of the 1,3,4-thiadiazole (B1197879) ring with other heterocyclic systems like pyrazoline, triazole, and thiazole (B1198619) has yielded compounds with anticancer and antimicrobial activities. acs.orgsemanticscholar.orgjchemlett.com The synthesis of these hybrids often involves multi-step reactions, including cyclization and condensation techniques. acs.orgnih.govnih.gov

Table 1: Examples of Synthesized Hybrid Thiadiazole Compounds and their Potential Applications

Hybrid Compound ClassSynthetic ApproachPotential ApplicationKey Findings
Pyrazine-thiadiazole hybridsMulti-step synthesis involving diazotization and coupling reactions. nih.govAntimicrobialSome hybrids demonstrated effective antimicrobial activities comparable to reference drugs. nih.gov
Thiadiazole-thiazolidinone hybridsKnovenagel condensation of a key 4-thiazolidinone (B1220212) intermediate. nih.govAnti-inflammatoryDual inhibition of COX-2 and 15-LOX enzymes. nih.gov
1,3,4-Thiadiazole-1,2,3-triazole hybridsReaction of a thiadiazole-triazole precursor with hydrazonoyl halides. biointerfaceresearch.comAntiviral (in silico)Good docking scores against the main protease of SARS-CoV-2. biointerfaceresearch.com
Thiazole-benzimidazole hybridsAcid-catalyzed condensation-cyclization reaction. arkat-usa.orgAntimicrobialNoteworthy zones of inhibition against bacterial and fungal strains. arkat-usa.org
Thiazole-pyridine hybridsReaction of 2-oxopyridinyl thiourea (B124793) with various reagents. nih.govAntimicrobialGood antibacterial and antifungal activities observed for some derivatives. nih.gov

Advanced Mechanistic Investigations Utilizing Omics Technologies (e.g., Proteomics, Metabolomics)

To fully understand the therapeutic potential of thiadiazole compounds, researchers are increasingly turning to "omics" technologies. These powerful tools, including proteomics and metabolomics, allow for a comprehensive analysis of the molecular changes within cells or organisms upon treatment with a compound.

Proteomics, the large-scale study of proteins, can be employed to identify the cellular targets of thiadiazole derivatives. unina.it For example, a functional proteomics-aided strategy was used to profile a novel cytotoxic thiadiazolopyrimidone. This approach led to the identification of Annexin A6 (ANXA6) as a cellular partner of the compound, providing insights into its mechanism of action related to cell migration and invasion. unina.it Limited proteolysis coupled with mass spectrometry is a technique used in these studies to map the interaction sites between the compound and its protein targets. unina.it

Metabolomics, the study of small molecules (metabolites) within cells and biological systems, can further elucidate the downstream effects of thiadiazole compounds. By analyzing changes in metabolic pathways, researchers can gain a deeper understanding of the compound's biological activity and potential off-target effects. While specific metabolomics studies on 5-(propylthio)-1,3,4-thiadiazole-2-thiol are not yet widely reported, this approach holds significant promise for future investigations into its mechanism of action.

These omics-based approaches provide a systems-level view of drug action, moving beyond the traditional one-drug-one-target paradigm and offering a more holistic understanding of the complex biological responses to thiadiazole-based compounds.

Development of Targeted Delivery Systems for Thiadiazole-Based Compounds

Enhancing the therapeutic efficacy of thiadiazole compounds while minimizing potential side effects is a key area of research. The development of targeted delivery systems offers a promising strategy to achieve this goal. These systems are designed to deliver the drug specifically to the site of action, such as a tumor or an infected tissue, thereby increasing its local concentration and reducing systemic exposure.

While specific research on targeted delivery systems for this compound is emerging, the broader field of drug delivery for heterocyclic compounds provides a strong foundation. For instance, thiazole-containing compounds are being investigated for their potential in targeted anticancer drug discovery. researchgate.net The development of hybrid analogs based on the thiazole moiety is also being explored to create pharmacologically intriguing derivatives with improved delivery and efficacy. researchgate.net

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and metal-organic frameworks (MOFs), are particularly attractive for targeted drug delivery. These carriers can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on the surface of target cells. The use of thiazole- and thiadiazole-based linkers in the construction of luminescent MOFs for sensing applications highlights the potential for these scaffolds in the design of advanced delivery vehicles. mdpi.com

Future research in this area will likely focus on designing and synthesizing novel thiadiazole-conjugated nanoparticles and evaluating their in vitro and in vivo performance for targeted therapy.

Exploration of Novel Therapeutic Applications and Biological Roles for the Thiadiazole Scaffold

The thiadiazole scaffold is a versatile pharmacophore with a broad spectrum of established biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.gov Ongoing research continues to uncover new therapeutic applications and biological roles for this remarkable heterocyclic system.

Recent studies have highlighted the potential of thiadiazole derivatives in several new areas:

Antifungal Agents: Novel 1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit potent antifungal activity against various Candida species. nih.gov Docking studies suggest that these compounds may act by inhibiting the fungal enzyme 14-α-sterol demethylase, which is crucial for ergosterol (B1671047) biosynthesis. nih.gov

Anticancer Agents: The anticancer potential of thiadiazole derivatives is a major focus of current research. nih.govnih.gov These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways like the Akt pathway. nih.gov The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine (B1678525) allows it to interfere with DNA replication processes. nih.govnih.gov

Enzyme Inhibitors: Thiadiazole derivatives are being investigated as inhibitors of a wide range of enzymes. For example, they have shown promise as inhibitors of cyclooxygenase (COX), lipoxygenase (LOX), and various kinases. nih.govnih.gov Novel nicotinamide-thiadiazole hybrids have been identified as potential VEGFR-2 inhibitors for breast cancer therapy. researchgate.net

Antiviral Agents: The antiviral activity of thiadiazole derivatives is another area of active exploration. mdpi.com Some compounds have shown significant inhibitory activity against HIV. mdpi.com

Neuroprotective Agents: Certain thiadiazole derivatives have demonstrated potential as agents for Alzheimer's disease by inhibiting cholinesterase enzymes. mdpi.com

The exploration of these novel applications is often guided by in silico screening and molecular docking studies, which help to identify potential biological targets and predict the binding affinity of new compounds. nih.govnih.govnih.gov

Table 2: Emerging Therapeutic Applications of the Thiadiazole Scaffold

Therapeutic AreaMechanism of Action (where known)Example Compound Class
AntifungalInhibition of 14-α-sterol demethylase1,3,4-Thiadiazole derivatives nih.gov
AnticancerInhibition of Akt activity, cell cycle arrest, apoptosis1,3,4-Thiadiazole derivatives nih.gov
AnticancerVEGFR-2 inhibitionNicotinamide-thiadiazole hybrids researchgate.net
AntiviralInhibition of HIV replicationChiral 1,3,4-thiadiazole based bis-arylsulfonamides mdpi.com
NeuroprotectionCholinesterase inhibitionCoumarin–thiadiazole derivatives mdpi.com

Collaborative and Interdisciplinary Research Frameworks in Thiadiazole Chemical Biology

The complexity of modern drug discovery and development necessitates a collaborative and interdisciplinary approach. The field of thiadiazole chemical biology is no exception, benefiting greatly from the integration of expertise from various scientific disciplines.

Successful research in this area often involves a synergistic effort between:

Medicinal Chemists: Responsible for the design and synthesis of novel thiadiazole derivatives and hybrid compounds. nih.govnih.gov

Computational Chemists: Utilize molecular modeling and in silico screening to predict the biological activity of new compounds and guide rational drug design. nih.govresearchgate.net

Biologists and Pharmacologists: Conduct in vitro and in vivo studies to evaluate the biological activity, efficacy, and mechanism of action of the synthesized compounds. nih.govnih.gov

Material Scientists: Contribute to the development of novel drug delivery systems, such as nanoparticles and metal-organic frameworks. mdpi.com

Such interdisciplinary collaborations are crucial for advancing the field from initial compound synthesis to preclinical and potentially clinical development. The use of advanced analytical techniques, such as those employed in proteomics and metabolomics, further underscores the need for a collaborative research framework. unina.it The development of new synthetic methodologies, including green chemistry approaches, also benefits from interdisciplinary input. researchgate.net

The future of thiadiazole research will undoubtedly rely on strengthening these collaborative frameworks to accelerate the discovery and development of new therapeutics based on this versatile and promising scaffold.

Q & A

Q. What are the optimized synthetic routes for 5-(Propylthio)-1,3,4-thiadiazole-2-thiol, and how can reaction efficiency be improved?

The synthesis typically involves nucleophilic substitution between 5-amino-1,3,4-thiadiazole-2-thiol and alkyl halides (e.g., propyl bromide). Ultrasound-assisted methods significantly enhance reaction efficiency by reducing reaction time and improving yields (e.g., from 60% to 85% under sonication) . Key parameters include solvent choice (e.g., ethanol or propan-2-ol), temperature (reflux conditions), and stoichiometric ratios. Post-synthesis purification via recrystallization (methanol or ethanol) ensures high purity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • 1H NMR spectroscopy : Identifies proton environments (e.g., propylthio group at δ 1.0–1.8 ppm, thiol proton at δ 12–13 ppm) .
  • IR spectroscopy : Confirms functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C-S vibrations at 600–700 cm⁻¹) .
  • Elemental analysis : Validates molecular composition (C, H, N, S percentages within ±0.3% of theoretical values) .
  • Melting point determination : Ensures consistency with literature values (±2°C) .

Q. How can researchers screen the biological activity of this compound derivatives?

Standard assays include:

  • Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ampicillin .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), measuring IC₅₀ values .
  • Enzyme inhibition : Kinetic studies against target enzymes (e.g., urease, carbonic anhydrase) to assess competitive/non-competitive binding .

Advanced Research Questions

Q. What mechanistic insights explain the biological or corrosion inhibition activity of this compound derivatives?

  • Antimicrobial action : Thiadiazole rings disrupt microbial cell membranes via thiol-mediated redox interference or enzyme inhibition (e.g., dihydrofolate reductase) .
  • Corrosion inhibition : Adsorption on mild steel surfaces forms a protective layer, modeled using Langmuir isotherms. Quantum calculations (e.g., DFT) show electron donation from sulfur atoms to metal d-orbitals, reducing corrosion rates in acidic environments by >80% .

Q. How can computational modeling enhance the design of this compound derivatives?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • Molecular docking : Screens binding affinities to biological targets (e.g., bacterial enzymes) or corrosion inhibitors on metal surfaces .
  • QSAR models : Correlates substituent effects (e.g., alkyl chain length) with activity trends .

Q. How should researchers address contradictory data in biological or corrosion inhibition studies?

  • Biological variability : Replicate assays under standardized conditions (pH, temperature) and use statistical validation (e.g., ANOVA with p < 0.05) .
  • Corrosion discrepancies : Control environmental factors (e.g., pH, chloride concentration) and validate electrochemical methods (e.g., Tafel extrapolation vs. EIS) .

Q. What advanced methodologies are used to study the corrosion inhibition mechanism of this compound?

  • Electrochemical impedance spectroscopy (EIS) : Quantifies charge-transfer resistance and double-layer capacitance to model adsorption efficiency .
  • Scanning electron microscopy (SEM) : Visualizes surface morphology changes post-inhibition .
  • pH-dependent studies : Evaluates inhibitor stability and performance across acidic/neutral/alkaline conditions (e.g., prolonged evaporation tests in inhibited droplets) .

Q. How does environmental stability impact the application of this compound in real-world scenarios?

  • Hydrolytic stability : Assess degradation in aqueous media via HPLC to identify half-life under varying pH/temperature .
  • Thermal stability : TGA/DSC analysis determines decomposition temperatures (e.g., >200°C for solid-state stability) .
  • Oxidative resistance : Exposure to H₂O₂ or UV light tests radical scavenging capacity, critical for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.